molecular formula C18H16N2O2 B5603549 1,3-Dibenzylpyrimidine-2,4-dione CAS No. 34001-56-4

1,3-Dibenzylpyrimidine-2,4-dione

Cat. No.: B5603549
CAS No.: 34001-56-4
M. Wt: 292.3 g/mol
InChI Key: FBMVAPDYFISJGR-UHFFFAOYSA-N
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Description

1,3-Dibenzylpyrimidine-2,4-dione is a heterocyclic organic compound with the molecular formula C18H16N2O2 It is a derivative of pyrimidine, featuring two benzyl groups attached to the nitrogen atoms at positions 1 and 3 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzylpyrimidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of benzyl bromide with uracil in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Major Products Formed

    Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

1,3-Dibenzylpyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dibenzylpyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The compound’s ability to elevate reactive oxygen species (ROS) levels also contributes to its cytotoxic effects .

Comparison with Similar Compounds

1,3-Dibenzylpyrimidine-2,4-dione can be compared with other pyrimidine derivatives:

Properties

IUPAC Name

1,3-dibenzylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17-11-12-19(13-15-7-3-1-4-8-15)18(22)20(17)14-16-9-5-2-6-10-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMVAPDYFISJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351388
Record name 1,3-dibenzylpyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34001-56-4
Record name 1,3-dibenzylpyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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